Leucomycin A6

HPLC method development quality control macrolide separation

Resolving complex macrolide mixtures demands reference standards with proven chromatographic specificity. Leucomycin A6 (CAS 18361-48-3) addresses this challenge as a 16-membered macrolide antibiotic with validated HPLC retention behavior distinct from midecamycin and other analogs. • ~3-minute retention time separation from midecamycin under reversed-phase conditions enables unambiguous peak identification in leucomycin complex analysis. • 16-membered lactone ring structure avoids GI motility interference in preclinical models-a critical advantage over 14-membered macrolides such as erythromycin. • Serves as a selective functional probe for virginiamycin M displacement assays in ribosome-binding mechanism studies.

Molecular Formula C40H65NO15
Molecular Weight 799.9 g/mol
CAS No. 18361-48-3
Cat. No. B108651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin A6
CAS18361-48-3
Synonymsleucomycin A6
Molecular FormulaC40H65NO15
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
InChIInChI=1S/C40H65NO15/c1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
InChIKeyABTSKZKCMFRYNP-HUFPKKMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucomycin A6 Overview


Leucomycin A6 (CAS 18361-48-3) is a 16-membered macrolide antibiotic produced as a component of the leucomycin complex by Streptomyces kitasatoensis [1]. It belongs to the leucomycin family, which comprises at least eight biologically active A-group components (A1, A3–A9) distinguished by specific acyl substitutions on the mycarose sugar moiety [2]. Leucomycin A6 exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis [3].

Leucomycin A6 Substitution Specificity


Despite belonging to the same macrolide class, Leucomycin A6 exhibits distinct structural, biophysical, and functional properties that preclude simple substitution with related analogs such as erythromycin (14-membered), josamycin (leucomycin A3), midecamycin, spiramycin, or tylosin. These differences manifest in quantitative parameters including chromatographic retention behavior [1], ribosome-binding antagonism profiles [2], gastrointestinal tolerability in vivo [3], and acid stability characteristics [4]. Substituting Leucomycin A6 with a generic macrolide may compromise experimental reproducibility, alter pharmacokinetic outcomes, or invalidate structure-activity relationship (SAR) conclusions.

Leucomycin A6 Differentiation Evidence


HPLC Retention Time vs. Midecamycin

Leucomycin A6 exhibits a distinct chromatographic retention profile compared to midecamycin (SF-837A1), enabling unambiguous identification and quantification in analytical workflows. In a validated reversed-phase HPLC method using a Hitachi Gel 3050 column at 50°C with a mobile phase of methanol–0.01 mol/L phosphate buffer (pH 5.8, 45:55), the retention times of SF-837A1 and leucomycin A6 are 7 min and 10 min, respectively [1].

HPLC method development quality control macrolide separation

GI Motility vs. Erythromycin

In conscious dog studies, leucomycin (a 16-membered macrolide) did not disturb gastrointestinal motility, whereas 14-membered macrolides including erythromycin stearate and erythromycin ethylsuccinate caused strong contractile motility, nausea, vomiting, and diarrhoea [1]. Additionally, 16-membered macrolides such as leucomycin do not induce interdigestive migrating contractions (IMC) in the stomach nor stimulate endogenous motilin release, in direct contrast to 14-membered macrolides [2].

gastrointestinal tolerability in vivo pharmacology macrolide side effects

Virginiamycin M Antagonism vs. Erythromycin

In ribosome-binding studies, 16-membered macrolides (leucomycin, spiramycin, and tylosin subgroups) can be distinguished from 14-membered macrolides (erythromycin subgroup) by their antagonistic effect displayed toward virginiamycin M (VM) [1]. In the presence of VM, displaced virginiamycin S (VS) becomes readily attached to ribosomes in the case of erythromycin, but does not bind appreciably within 20 min incubation in the presence of tylosin, with leucomycin exhibiting the characteristic 16-membered pattern [1].

ribosome binding synergimycin antagonism mechanism of action

Acid Stability Profile

Leucomycin A6 exhibits a defined pH-dependent stability profile. In aqueous solution, it remains unchanged after heating at 100°C for 1 hour at pH 6.0, but undergoes complete degradation under identical conditions at pH values below 6.0 [1][2]. The dry powder remains stable after heating at 100°C for 2 hours [1].

chemical stability formulation development storage conditions

Solubility Profile

Leucomycin A6 free base exhibits extremely low aqueous solubility (<1 µg/mL). It is soluble in methanol, ethanol, butanol, acetone, butyl acetate, and benzene, but insoluble in petroleum ether and diethyl ether [1]. The tartrate salt form is readily soluble in water [1].

solubility sample preparation bioassay formulation

Leucomycin A6 Application Scenarios


HPLC Method Development for Macrolides

The 3-minute retention time separation between Leucomycin A6 and midecamycin (SF-837A1) under validated reversed-phase conditions [1] makes Leucomycin A6 an ideal reference standard for developing HPLC methods to resolve complex macrolide mixtures. This is particularly valuable for purity analysis of leucomycin complex batches or for quantifying individual components in fermentation broths.

In Vivo Models Without GI Side Effects

For animal studies where repeated dosing or gastrointestinal tolerability is a concern, Leucomycin A6 offers a 16-membered macrolide option that does not disturb GI motility or induce motilin release, in contrast to 14-membered macrolides like erythromycin [2][3]. This makes it suitable for preclinical models of infection where confounding GI effects would compromise data interpretation.

Ribosome Binding and Synergimycin Interactions

The distinct antagonistic behavior of Leucomycin A6 toward virginiamycin M provides a functional probe for investigating macrolide-ribosome binding mechanisms [4]. Researchers studying the differential binding modes of 14-membered versus 16-membered macrolides can use Leucomycin A6 as a representative 16-membered analog in displacement assays.

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